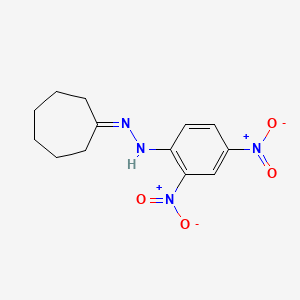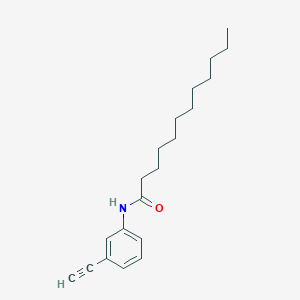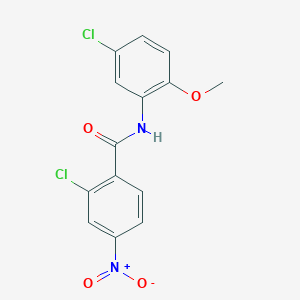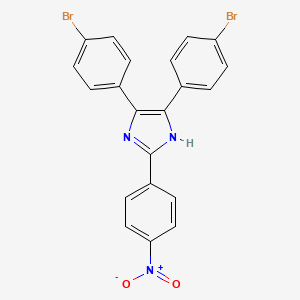
Cycloheptanone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanone (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C13H16N4O4. It is a derivative of cycloheptanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in organic chemistry for the identification and characterization of carbonyl compounds due to its ability to form crystalline derivatives with distinct melting points .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:
Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2O
The product is then purified by recrystallization .
Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydrazone to form corresponding oximes or other derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone back to the parent carbonyl compound.
Substitution: Under acidic or basic conditions, the hydrazone can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Cycloheptanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of carbonyl compounds.
Biology: Employed in biochemical assays to detect and quantify carbonyl-containing biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .
Comparación Con Compuestos Similares
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Cyclopentanone (2,4-dinitrophenyl)hydrazone
- 2-Heptanone (2,4-dinitrophenyl)hydrazone
Comparison: Cycloheptanone (2,4-dinitrophenyl)hydrazone is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and the stability of its derivatives, making it a valuable compound for specific applications in organic synthesis and analytical chemistry .
Propiedades
Número CAS |
3349-73-3 |
|---|---|
Fórmula molecular |
C13H16N4O4 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
N-(cycloheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |
Clave InChI |
XRCNVUBUAKTTPI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11559759.png)

![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559765.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559772.png)

![2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11559783.png)
